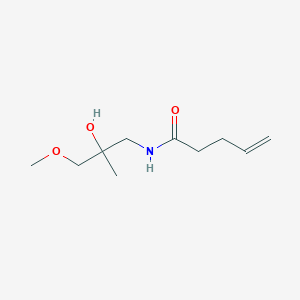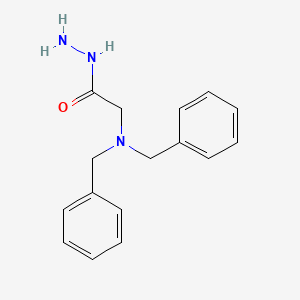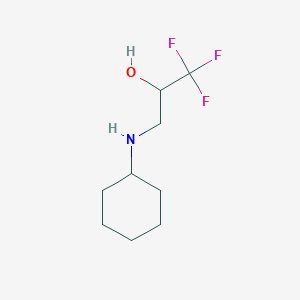
3-(Cyclohexylamino)-1,1,1-trifluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Cyclohexylamino)-1-propanesulfonic Acid”, also known as CHAPS, is a detergent with a high affinity for basic proteins that can be used to extract these proteins from biological samples and solubilize them .
Synthesis Analysis
Cyclohexylamine, a related compound, is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . For example, the structure of cyclohexylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . For example, cyclohexylamine, a related compound, is a colorless liquid with a fishy odor and is miscible with water .科学的研究の応用
1. Model for Silica Surfaces
The study by Feher, Newman, and Walzer (1989) highlights the use of cyclohexyltrichlorosilane derivatives as models for silica surfaces. These derivatives, including cyclohexylamino structures, are significant in understanding the molecular structure and reactivity of silica, a key material in various scientific fields (Feher, Newman, & Walzer, 1989).
2. Hydroxyl Radical Production
Atkinson and Aschmann (1993) conducted research on hydroxyl radical production from the reactions of ozone with alkenes. Their work, involving cyclohexane derivatives, contributes to understanding atmospheric chemistry and pollution control strategies (Atkinson & Aschmann, 1993).
3. Hydrodeoxygenation in Chemical Production
Research by Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process is vital for producing essential industrial chemicals and pharmaceuticals from renewable resources (Liu, Jia, Xu, Zhang, & Fu, 2017).
4. Catalysis in Chemical Synthesis
Wang et al. (2011) demonstrated the use of Pd nanoparticles on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives, including cyclohexanone. This research is crucial for developing more efficient and selective catalysts in chemical synthesis (Wang, Yao, Li, Su, & Antonietti, 2011).
作用機序
The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor, inhibits signal transduction when the JAK is activated and thus helps downregulate expression of inflammatory cytokines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQFPFCGXFDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)
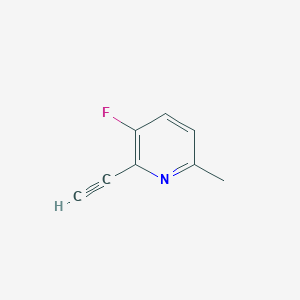


![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)
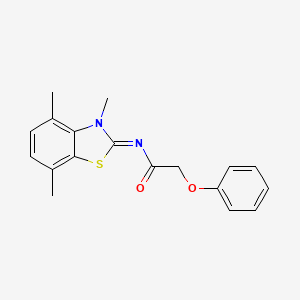

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)
